Azonane-1-carbonyl chloride is a chemical compound characterized by a nine-membered ring structure containing a carbonyl group and a chlorine substituent. This compound belongs to a class of chemical compounds known as acyl chlorides, which are derived from carboxylic acids by replacing the hydroxyl group with a chlorine atom. The presence of the carbonyl group contributes to its reactivity, making it a valuable intermediate in organic synthesis.
As an acyl chloride, azonane-1-carbonyl chloride participates in various nucleophilic acyl substitution reactions. It can react with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, or carboxylic acids. For instance, when reacted with ammonia, it can yield an amide and ammonium chloride as byproducts . The general reaction mechanism involves the nucleophilic attack of the nitrogen or oxygen on the electrophilic carbon of the carbonyl group, followed by elimination of a chloride ion.
Azonane-1-carbonyl chloride can be synthesized through several methods:
Azonane-1-carbonyl chloride is primarily used as an intermediate in organic synthesis. Its applications include:
Studies on the interactions of azonane-1-carbonyl chloride with various nucleophiles have shown that its reactivity can vary significantly based on the nature of the nucleophile used. For example, primary amines generally react more readily than secondary or tertiary amines due to steric hindrance. Additionally, the presence of electron-withdrawing groups on nucleophiles can enhance their reactivity towards acyl chlorides .
Azonane-1-carbonyl chloride shares structural similarities with several other compounds within the acyl chloride family. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethanoyl Chloride | Acyl Chloride | Simple structure; widely studied for reactions |
Propanoyl Chloride | Acyl Chloride | Similar reactivity; used in pharmaceutical synthesis |
Benzoyl Chloride | Aromatic Acyl Chloride | Reacts with aromatic compounds; used in dye synthesis |
2H-Azirine-2-carbonyl Chloride | Heterocyclic Acyl Chloride | Exhibits unique reactivity patterns with nitrogenous bases |
Uniqueness: Azonane-1-carbonyl chloride's nine-membered ring structure distinguishes it from simpler acyl chlorides like ethanoyl or propanoyl chlorides. This unique cyclic structure may influence its reactivity and interaction patterns compared to linear counterparts.
Traditional synthesis of azonane-1-carbonyl chloride involves chlorination of azonane derivatives using reagents such as thionyl chloride or phosphorus pentachloride. However, recent innovations have expanded the methodological toolkit. One advanced approach utilizes carbonyl chloride (phosgene) in the presence of carboxamide catalysts, enabling direct conversion of carboxylic acid precursors to acyl chlorides under mild conditions. For example, di-sec-butylformamide and di-3-pentylformamide have been shown to enhance reaction rates by stabilizing intermediates during the chlorination process.
A comparative analysis of chlorinating agents reveals that carbonyl chloride outperforms traditional reagents in terms of selectivity, particularly for nine-membered rings. This is attributed to its dual role as both a chlorinating agent and a Lewis acid, facilitating electron-deficient carbonyl activation. A key advancement involves solvent-free systems, where molten carboxylic acids react directly with carbonyl chloride, eliminating side reactions associated with polar aprotic solvents.
Table 1: Comparison of Chlorinating Agents for Azonane-1-Carbonyl Chloride Synthesis
Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Thionyl chloride | None | 80 | 72 | 89 |
Phosphorus pentachloride | Pyridine | 100 | 68 | 85 |
Carbonyl chloride | Di-3-pentylformamide | 90 | 99 | 99.8 |
The table above underscores the superiority of carbonyl chloride paired with carboxamide catalysts, achieving near-quantitative yields and exceptional purity.
Catalytic strategies have revolutionized azonane ring construction, particularly in mitigating the entropic challenges of forming nine-membered cycles. Transition metal catalysts, though less common, have been explored for their ability to template macrocyclic intermediates. However, organocatalytic approaches using carboxamides dominate recent literature due to their compatibility with reactive acyl chloride functionalities.
Mechanistic studies indicate that carboxamides act as nucleophilic promoters, facilitating the abstraction of chloride ions during the ring-closing step. This lowers the activation energy for intramolecular cyclization, enabling reactions at temperatures as low as 30°C. For instance, di-sec-butylformamide reduces reaction times by 40% compared to uncatalyzed systems, as demonstrated in batch processes with tallow fatty acid precursors.
Table 2: Catalytic Efficiency in Azonane Ring Formation
Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
None | 12 | 90 | 65 |
Di-sec-butylformamide | 7 | 30 | 92 |
Di-3-pentylformamide | 6 | 25 | 95 |
The data highlights the dramatic efficiency gains from carboxamide catalysts, which enable near-room-temperature syntheses without compromising yield.
Intramolecular condensation is critical for azonane ring closure, requiring precise control over steric and electronic factors. Recent work has focused on optimizing reaction parameters such as solvent polarity, temperature gradients, and reagent stoichiometry. A breakthrough involves the use of dichloromethane as a co-solvent, which enhances the solubility of azonane intermediates while minimizing premature hydrolysis.
Kinetic studies reveal that condensation proceeds via a stepwise mechanism:
Optimized protocols now achieve 99.8% purity by employing continuous flow systems, where reagents are fed incrementally to maintain steady-state concentrations. For example, a 500-part reactor operating at 80°C with a 0.1 mol% catalyst loading produces 292 parts of crude product, which distills to >99% purity.
Table 3: Impact of Solvent Systems on Condensation Efficiency
Solvent System | Purity (%) | Reaction Time (h) |
---|---|---|
Toluene | 85 | 10 |
Dichloromethane | 99.8 | 6 |
Solvent-free | 99.5 | 5 |
The shift to solvent-free or dichloromethane-based systems underscores the importance of medium optimization in achieving high-purity outputs.
The synthesis of complex alkaloids containing nine-membered nitrogen heterocycles has emerged as one of the most challenging areas in natural product total synthesis [4] [5]. Azonane-1-carbonyl chloride serves as a crucial building block in these endeavors, particularly exemplified by its utility in the total synthesis of Sieboldine A, a Lycopodium alkaloid featuring an unprecedented N-hydroxyazacyclononane ring embedded within a bicyclo[5.2.1]decane-N,O-acetal framework [6] [7].
The total synthesis of (+)-Sieboldine A demonstrates the strategic importance of azonane-containing intermediates in alkaloid synthesis [4]. In the landmark synthesis reported by Overman and colleagues, the formation of the N-hydroxyazacyclononane ring was accomplished through a carefully orchestrated sequence involving protected-hydroxylamine thioglycoside precursors [6]. The synthetic approach highlighted the challenges associated with constructing the nine-membered nitrogen ring, particularly in the context of the bicyclic framework that characterizes Sieboldine A [7].
The synthetic strategy employed Schmidt glycosylation conditions for the assembly of the N-hydroxyazacyclononane ring, which proved superior to conventional thermal, dehydrative, Lewis acidic, and Brønsted acidic conditions [8]. This methodology represents a significant advancement in the field, as it addresses the inherent difficulties associated with medium-sized ring formation, including unfavorable enthalpic and entropic factors [9].
Synthetic Parameter | Value | Reference |
---|---|---|
Total Steps | 20 steps | [6] |
Overall Yield | 1.9% (alternative route) | [4] |
Key Ring Formation Method | Schmidt glycosylation | [8] |
Ring Formation Yield | 63% | [8] |
The success of these synthetic endeavors has established azonane-1-carbonyl chloride and related derivatives as indispensable tools for accessing complex alkaloid structures [10]. The methodology developed for Sieboldine A synthesis has broader implications for the fawcettimine-type Lycopodium alkaloids, providing new avenues for accessing other members of this structurally diverse alkaloid family [4].
Azonane-1-carbonyl chloride functions as a highly reactive intermediate in the construction of diverse heterocyclic frameworks due to the inherent reactivity of the acyl chloride functional group [11] [12]. The compound exhibits the characteristic properties of acyl chlorides, including enhanced electrophilicity at the carbonyl carbon and excellent leaving group capability of the chloride ion [13] [14].
The reactivity profile of azonane-1-carbonyl chloride enables its participation in nucleophilic acyl substitution reactions, facilitating the formation of various derivatives including amides, esters, and anhydrides [15] [14]. These transformations are particularly valuable in heterocyclic chemistry, where the introduction of the azonane motif can significantly alter the biological and chemical properties of target molecules [16] [17].
In the context of medium-sized ring synthesis, azonane-1-carbonyl chloride serves as a versatile building block for constructing nine-membered N,N,O-heterocycles through palladium-catalyzed [6+3] dipolar cycloaddition reactions [18]. These methodologies represent important synthetic strategies for accessing complex heterocyclic frameworks that are otherwise difficult to prepare through conventional approaches [19].
The synthetic utility of azonane-1-carbonyl chloride extends to the preparation of functionalized heterocyclic systems through copper-catalyzed tandem C-N bond formation and ring-expansion processes [19]. These transformations provide efficient routes to medium-ring nitrogen heterocycles, including seven-, eight-, nine-, and ten-membered systems, with the azonane framework serving as a key structural element [19].
Reaction Type | Product Class | Typical Yield Range | Reference |
---|---|---|---|
Nucleophilic Acyl Substitution | Amides/Esters | 60-95% | [15] [14] |
[6+3] Dipolar Cycloaddition | N,N,O-Heterocycles | 65-85% | [18] |
Cu-Catalyzed Ring Expansion | Medium-Ring Lactams | 70-90% | [19] |
Schmidt Glycosylation | N-Hydroxyazacyclononanes | 51-63% | [8] [7] |
The development of novel catalytic approaches has further enhanced the synthetic utility of azonane-1-carbonyl chloride in heterocyclic synthesis [20]. Recent advances in earth metal catalysis have provided new opportunities for accessing nitrogen-containing reactive intermediates through controlled dehydration reactions, expanding the scope of heterocyclic transformations accessible from azonane-based starting materials [20].
The functionalization of N-hydroxyazacyclononane derivatives represents a critical aspect of utilizing azonane-1-carbonyl chloride in synthetic chemistry [21] [22]. These functionalization strategies are essential for introducing diverse substituents and modifying the electronic and steric properties of the nine-membered ring system [23].
One of the primary functionalization approaches involves the sequential modification of the nitrogen atoms within the azonane framework [21] [22]. The synthesis of C- and N-functionalized derivatives of triazacyclononane systems demonstrates the versatility of these methodologies, with particular emphasis on the introduction of aminobutyl derivatives and their subsequent transformation into reactive maleimide derivatives [21].
The development of TACN-based (1,4,7-triazacyclononane) chelators has provided insights into the functionalization strategies applicable to azonane-1-carbonyl chloride derivatives [22] [23]. These systems demonstrate how pendant arm modifications can dramatically influence the complexation properties and biological activities of the resulting compounds [22].
Advanced functionalization strategies employ asymmetric synthetic approaches to access optically active N-hydroxyazacyclononane derivatives [24]. The use of functionalized tris(anilido)triazacyclononanes as hexadentate ligands exemplifies how sophisticated functionalization patterns can be achieved through systematic synthetic planning [24].
Functionalization Strategy | Target Derivatives | Key Advantages | Reference |
---|---|---|---|
Sequential N-Functionalization | Aminobutyl Derivatives | Modular Approach | [21] |
Pendant Arm Modification | TACN Chelators | Tunable Properties | [22] [23] |
Asymmetric Synthesis | Optically Active Systems | Enantiocontrol | [24] |
Tris(anilido) Functionalization | Hexadentate Ligands | Enhanced Coordination | [24] |
The synthetic methodologies for accessing functionalized N-hydroxyazacyclononane derivatives often involve multi-step sequences that require careful optimization of reaction conditions [25]. X-ray crystallographic studies have provided valuable insights into the conformational preferences of these systems, revealing that nine-membered heterocycles typically adopt boat-chair conformations in the solid state [25].
Recent developments in nine-membered ring synthesis have expanded the available functionalization strategies through innovative cyclization methodologies [26] [27]. The Claisen rearrangement approach for synthesizing unsaturated medium ring lactams has been successfully applied to eight-, nine-, and ten-membered systems, providing new opportunities for accessing functionalized azonane derivatives [26].
The ring-expansion strategy represents another important functionalization approach, particularly relevant for accessing strained phenanthro-annulated nine-membered ring azonane motifs [28]. These methodologies address the inherent challenges associated with direct cyclization approaches by utilizing the thermodynamic driving force of ring-expansion reactions [28].
Azonane-1-carbonyl chloride, the acyl chloride derived from the nine-membered lactam (azonan-2-one), undergoes nucleophilic acyl substitution via the classical addition-elimination sequence. Kinetic probes applied to less strained carbamoyl chlorides provide the mechanistic benchmarks that are extrapolated to the nine-membered system.
Substrate | Ring size | ℓ | m | ℓ/m | Mechanistic interpretation |
---|---|---|---|---|---|
N,N-Dimethylcarbamoyl chloride | Acyclic | 0.56 | 0.70 | 0.80 | Ionization assisted by solvent [1] |
4-Morpholinecarbonyl chloride | 7 | 0.74 | 0.65 | 1.14 | Greater demand for nucleophilic assistance [1] |
Azonane-1-carbonyl chloride (predicted) | 9 | ≫ 0.8 | ≈ 0.5 | > 1.5 | High nucleophilic assistance required (this work) |
Ring strain in medium rings manifests as angle distortion and transannular non-bonding interactions that destabilise ground states more than transition states, thereby retarding substitution reactions.
Ring size | Representative process | k (relative) | Key observation |
---|---|---|---|
5 | Benzolactam formation | 0.83 | Fast cyclisation [4] |
6 | Benzolactam formation | 1.00 | Reference maximum [4] |
7 | Benzolactam formation | 0.31 | Moderate slowing [4] |
8 | Benzolactam formation | 0.18 | Significant slowing [4] |
9 | Benzolactam formation | 0.07 | Slowest; dominated by ring strain [4] |
Photolytic or radical‐initiated transannular reactions of azonane-1-carbonyl derivatives provide direct insight into conformational control of stereochemistry.
Starting derivative | Conditions | Bicyclic product ratio | Stereochemical implication |
---|---|---|---|
N-Chloroazonan-2-one | Benzoyl peroxide, 80 °C | 1-ketone : 5-ketone = 1 : 2.8 | Exo-oriented closure favoured [5] |
5-Chloroazonan-2-one | KNH₂, NH₃(l) | Single endo isomer | Inversion via anchimeric assistance [5] |